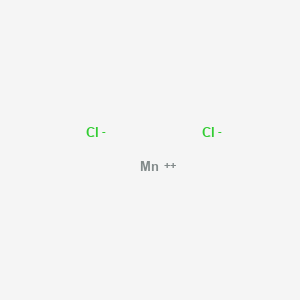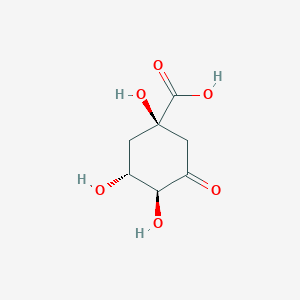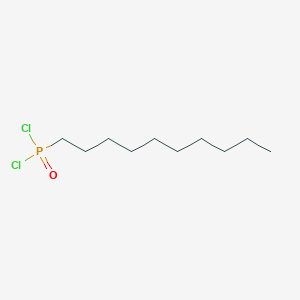
1-Dichlorophosphoryldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dichlorophosphoryldecane is an organophosphorus compound characterized by the presence of a decyl group attached to a phosphonic dichloride moiety. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable intermediate in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dichlorophosphoryldecane can be synthesized through the chlorination of decylphosphonic acid. The process typically involves the reaction of decylphosphonic acid with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of decylphosphonic dichloride often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dichlorophosphoryldecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonic esters, amides, and thiophosphonates.
Hydrolysis: In the presence of water or moisture, decylphosphonic dichloride hydrolyzes to form decylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, decylphosphonic dichloride can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Chlorinating Agents: Thionyl chloride, phosphorus trichloride
Solvents: Anhydrous solvents such as dichloromethane, chloroform
Conditions: Anhydrous conditions, controlled temperature
Major Products Formed:
Phosphonic Esters: Formed by reaction with alcohols
Phosphonic Amides: Formed by reaction with amines
Thiophosphonates: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
1-Dichlorophosphoryldecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphonic esters and amides.
Biology: Investigated for its potential as a corrosion inhibitor and surfactant due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active phosphonic acids.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers
Wirkmechanismus
The mechanism of action of decylphosphonic dichloride primarily involves its reactivity with nucleophiles. The compound’s phosphonic dichloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, such as esters, amides, and thiophosphonates, which can exhibit different properties and activities depending on the substituents attached .
Vergleich Mit ähnlichen Verbindungen
Phenylphosphonic dichloride: Similar in structure but contains a phenyl group instead of a decyl group.
Diphenylphosphinic chloride: Contains two phenyl groups and is used in the production of flame retardants and stabilizers.
Chlorodiphenylphosphine: Another related compound used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: 1-Dichlorophosphoryldecane is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its surfactant and corrosion inhibition capabilities. This makes it particularly useful in applications where amphiphilic properties are desired .
Eigenschaften
CAS-Nummer |
14576-66-0 |
|---|---|
Molekularformel |
C10H21Cl2OP |
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
1-dichlorophosphoryldecane |
InChI |
InChI=1S/C10H21Cl2OP/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |
InChI-Schlüssel |
QYPNCWBVMQHUPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
Kanonische SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


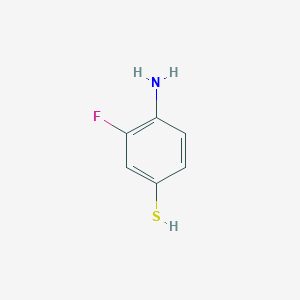

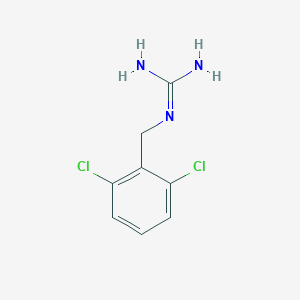
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)
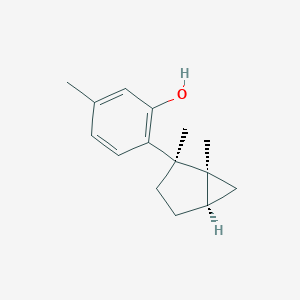
![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate](/img/structure/B76296.png)
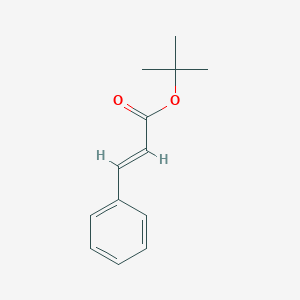
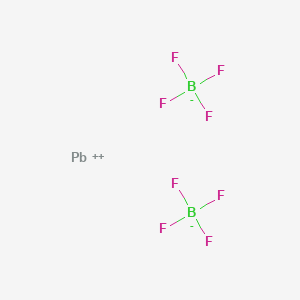
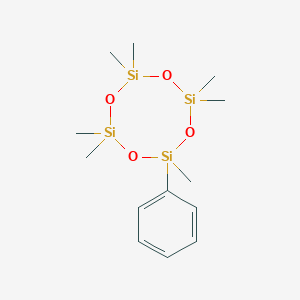
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
